molecular formula C6H7N5 B3153795 4,6-Diamino-2-methylpyrimidine-5-carbonitrile CAS No. 76587-28-5

4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Cat. No.: B3153795
CAS No.: 76587-28-5
M. Wt: 149.15 g/mol
InChI Key: AOOIPJVCCZPHBP-UHFFFAOYSA-N
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Description

4,6-Diamino-2-methylpyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C6H7N5. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological or chemical properties .

Scientific Research Applications

4,6-Diamino-2-methylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its effects .

Comparison with Similar Compounds

    4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used as a precursor in various syntheses.

    2-Amino-4,6-dichloropyrimidine: A key intermediate in the synthesis of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile.

    4,6-Dichloro-2-methylpyrimidine: Another related compound with applications in medicinal chemistry.

Uniqueness: this compound is unique due to its dual amino groups and cyano functionality, which provide versatility in chemical modifications and potential for diverse applications .

Properties

IUPAC Name

4,6-diamino-2-methylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-10-5(8)4(2-7)6(9)11-3/h1H3,(H4,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOIPJVCCZPHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660467
Record name 4,6-Diamino-2-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76587-28-5
Record name 4,6-Diamino-2-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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